

Acumapimod (BCT-197): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this document provides an indepth guide to the chemical structure, properties, and mechanism of action of **Acumapimod** (BCT-197), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor.

Acumapimod is an orally active small molecule that has been investigated primarily for its antiinflammatory properties, with a focus on treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD). Its therapeutic potential stems from its ability to inhibit the p38 MAPK signaling pathway, a key regulator of inflammatory responses.

Chemical Structure and Properties

Acumapimod is a complex heterocyclic molecule. Its identity and physicochemical properties are summarized below.



Identifier	Value
IUPAC Name	3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide
Synonyms	BCT-197, BCT197
CAS Number	836683-15-9
Molecular Formula	C22H19N5O2
SMILES	CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N
InChI Key	VGUSQKZDZHAAEE-UHFFFAOYSA-N

Physicochemical Data

Property	Value
Molecular Weight	385.42 g/mol
Monoisotopic Mass	385.1539 Da
Topological Polar Surface Area	113.8 Ų
Calculated LogP (AlogP)	2.76
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	6
Rotatable Bonds	5

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

Acumapimod is a potent inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stresses, such as inflammatory cytokines (e.g., TNF- α , IL-1 β), oxidative stress, and



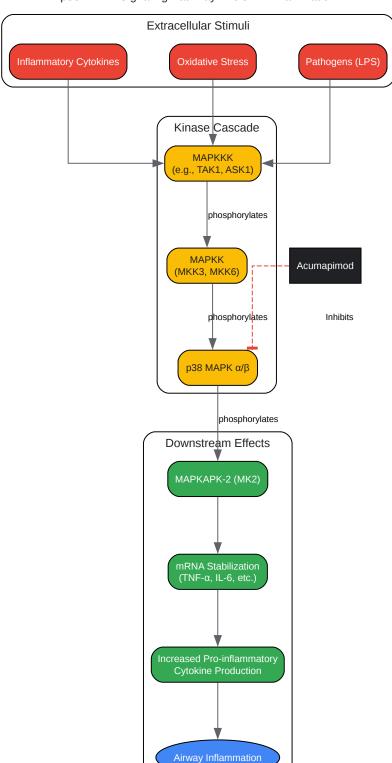
Foundational & Exploratory

Check Availability & Pricing

pathogens. In chronic inflammatory diseases like COPD, this pathway is persistently activated. [1]

Activation of p38 MAPK in immune and structural cells, including alveolar macrophages, epithelial cells, and T-lymphocytes, leads to a series of downstream events that perpetuate the inflammatory response.[2][3] Key among these is the phosphorylation and activation of MAPK-activated protein kinase 2 (MAPKAPK-2/MK2). This kinase stabilizes the messenger RNA (mRNA) of various pro-inflammatory cytokines and chemokines, leading to their increased synthesis and release.[4] By inhibiting p38 MAPK, **Acumapimod** effectively disrupts this cascade, reducing the production of key inflammatory mediators.





p38 MAPK Signaling Pathway in COPD Inflammation

Click to download full resolution via product page



Caption: **Acumapimod** inhibits p38 MAPK, blocking downstream inflammatory cytokine production.

Quantitative Biological Data

Acumapimod has demonstrated potent inhibition of its target in biochemical assays and has shown clinical effects in patients with AECOPD.

Table 1: In Vitro Potency

Target	Assay Type	IC50
ρ38α ΜΑΡΚ	Enzymatic Assay	< 1 µM

Table 2: Key Clinical Trial Results (NCT01332097) for AECOPD[5][6]

Parameter	Treatment Group (75 mg, repeated dose)	Placebo Group	p-value
Change in FEV1 from baseline at Day 8	Significant improvement (152 mL increase vs. placebo)	-	0.022
Primary Endpoint: Change in FEV1 at Day 10	Trend towards improvement	-	0.082 (Not met)
Mean change in FEV ₁ AUC (baseline to Day 14)	Significantly higher	-	0.02

 FEV_1 : Forced Expiratory Volume in 1 second. AUC: Area Under the Curve.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for a key in vitro assay and a major clinical trial involving **Acumapimod**.



In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol describes a method to determine the in vitro potency (IC₅₀) of **Acumapimod** against p38α kinase. It is based on the Promega ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7][8]

Materials:

- Recombinant human p38α kinase enzyme
- p38 peptide substrate (e.g., ATF2-based peptide)
- Acumapimod (serial dilutions)
- ATP
- Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well white assay plates

Methodology:

- Compound Preparation: Prepare a serial dilution of Acumapimod in 5% DMSO.
- Kinase Reaction Setup:
 - $\circ~$ Add 1 μL of each $\mbox{\bf Acumapimod}$ dilution or 5% DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 μL of p38α kinase enzyme in reaction buffer.
 - \circ Add 2 µL of a mix containing the p38 peptide substrate and ATP to initiate the reaction.

Foundational & Exploratory

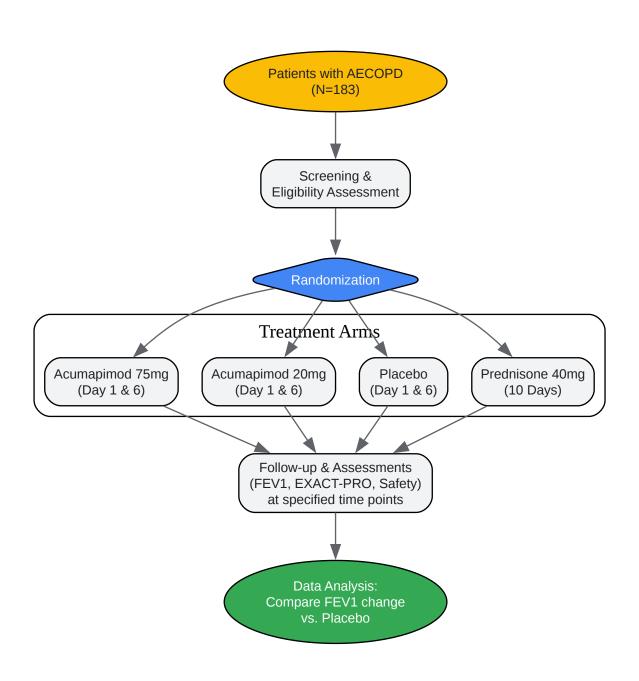




- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
- Incubation: Incubate the plate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
- Incubation: Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percentage of kinase inhibition against the log concentration of Acumapimod to determine the IC₅₀ value using a suitable nonlinear regression model.







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. dovepress.com [dovepress.com]
- 5. Phase II Study of Single/Repeated Doses of Acumapimod (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. promega.com [promega.com]
- To cite this document: BenchChem. [Acumapimod (BCT-197): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665003#acumapimod-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com